Cas no 90098-04-7 (Rebamipide)

Rebamipide structure
Rebamipide structure
상품 이름:Rebamipide
CAS 번호:90098-04-7
MF:C19H15ClN2O4
메가와트:370.786403894424
MDL:MFCD00866895
CID:61372
PubChem ID:5042

Rebamipide 화학적 및 물리적 성질

이름 및 식별자

    • Rebamipide
    • 2-(4-Chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid
    • (+-)-1,2-Dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-4-quinolinepropanoic acid
    • +-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
    • α-[(4-Chlorobenzoyl)Amino]-1,2-Dihydro-2-Oxo-4-Quinolinepropanoic Acid
    • (R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • 2-(4-chlorobenzoyl)benzimidazole
    • 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid
    • 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinone-4-yl]propionic acid
    • N-[(4-chlorophenyl)carbonyl]-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine
    • OPC12759
    • Proamipide
    • REACTIVE ORANGE 122,CINO.ORANGE 122
    • REBAMIPIDEREBAMIPIDE
    • 2-(4-Chlorobenzamido)-3-[2(1H)-quinolinon-4-yl]propionic Acid
    • Mucosta
    • Pramipide
    • Rebamipide [INN:JAN]
    • Rebamipidum [INN-Latin]
    • Rebamipide hydrate
    • OPC 12759
    • 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-qu
    • α-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid (ACI)
    • 2-(4-Chloro-benzoylamino)-3-(2-hydroxy-quinolin-4-yl)-propionic acid
    • 2-(4-Chloro-benzoylamino)-3-(2-oxo-1,2-dihydro-quinolin-4-yl)-propionic acid
    • Rebator
    • SR-05000001520
    • 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid
    • BSPBio_003559
    • REBAMIPIDE [WHO-DD]
    • STK577121
    • OPC 12759 hydrate
    • Spectrum3_001959
    • 2-[(4-chlorophenyl)carbonylamino]-3-(2-oxidanylidene-1H-quinolin-4-yl)propanoic acid
    • HY-B0360
    • Tox21_111460_1
    • MFCD11114396
    • BRD-A15909516-001-03-3
    • SR-05000001520-2
    • REBAMIPIDE [JAN]
    • CCG-39619
    • 90098-04-7
    • SW199113-2
    • NCGC00095161-02
    • CHEBI:93814
    • 139344-42-6
    • 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoicacid
    • s2032
    • BC164330
    • NCGC00095161-04
    • NCGC00095161-01
    • LR583V32ZR
    • UNII-LR583V32ZR
    • 2-(4-chlorobenzoylamino)-3-[2(1h)-quinolinon-4-yl] propionic acid
    • CHEMBL1697771
    • OPC-12759
    • HMS3714A15
    • 4-Quinolinepropanoicacid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
    • 2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • Q-201660
    • AKOS005721106
    • NSC758955
    • R0085
    • N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanine
    • VS-02924
    • Tox21_111460
    • STL146407
    • (+/-)-2-(4-CHLOROBENZOYLAMINO)-3-(2(1H)-QUINOLINON-4-YL)-PROPIONIC ACID
    • SPECTRUM1505310
    • 2-[(4-chlorobenzoyl)amino]-3-(2-hydroxyquinolin-4-yl)propanoic acid
    • REBAMIPIDE [MI]
    • Z2289798874
    • AB01275518_02
    • BRD-A15909516-001-02-5
    • NSC 758955
    • BRD-A15909516-001-06-6
    • BCP07230
    • Rebamipide (JP17/INN)
    • 2-(4-chlorobenzoylamino)-3-(2-quinolon-4-yl)propionic acid
    • GTPL871
    • (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
    • Proamipide hydrate
    • SBI-0207054.P001
    • CAS-90098-04-7
    • 4-Quinolinepropanoic acid, 1,2-dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-, (+-)-
    • AB01275518_03
    • A843443
    • MLS006011883
    • Mucosta hydrate
    • (+/-)-.ALPHA.-(P-CHLOROBENZAMIDO)-1,2-DIHYDRO-2-OXO-4-QUINOLINEPROPIONIC ACID
    • Spectrum2_000039
    • MFCD00866895
    • 4-Quinolinepropanoicacid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
    • SPBio_000137
    • 111911-87-6 (anhyd.)
    • BBL011328
    • Rebamipidum
    • NCGC00095161-05
    • DB11656
    • 111911-87-6
    • Mucosta (TN)
    • AC-6841
    • NSC-758955
    • OPC-759
    • AC-7588
    • HMS3655L11
    • Q7301602
    • HMS1922B20
    • DTXCID6025937
    • D01121
    • AKOS005501649
    • SY057250
    • SR-05000001520-1
    • SMR003309276
    • SCHEMBL221527
    • NCGC00095161-03
    • alpha-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid hydrate
    • 2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • CCRIS 3585
    • SR-05000001520-3
    • EN300-19651969
    • KBio3_002880
    • 4-QUINOLINEPROPANOIC ACID, .ALPHA.-((4-CHLOROBENZOYL)AMINO)-1,2-DIHYDRO-2-OXO-
    • HMS2090L13
    • Pharmakon1600-01505310
    • AB01275518-01
    • DTXSID8045937
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (A+/-)-
    • REBAMIPIDE [INN]
    • 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydro-4-quinolyl)propanoic Acid
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (+/-)-
    • BRD-A15909516-001-07-4
    • MDL: MFCD00866895
    • 인치: 1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
    • InChIKey: ALLWOAVDORUJLA-UHFFFAOYSA-N
    • 미소: O=C1NC2C(=CC=CC=2)C(CC(C(O)=O)NC(C2C=CC(Cl)=CC=2)=O)=C1

계산된 속성

  • 정밀분자량: 370.072035g/mol
  • 표면전하: 0
  • XLogP3: 2.4
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 370.072035g/mol
  • 단일 동위원소 질량: 370.072035g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 95.5Ų
  • 중원자 수량: 26
  • 복잡도: 598
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 4

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.394
  • 융해점: 290°C(dec.)(lit.)
  • 비등점: 695°C at 760 mmHg
  • 플래시 포인트: 374.1°C
  • 굴절률: 1.634
  • 용해도: DMSO: >5mg/mL
  • PSA: 99.26000
  • LogP: 2.99810
  • 머크: 8124

Rebamipide 보안 정보

  • 신호어:Danger
  • 피해 선언: H301
  • 경고성 성명: P264; P270; P301+P310; P321; P330; P405; P501
  • 위험물 운송번호:UN 2811 6.1 / PGIII
  • RTECS 번호:VC2518500
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Rebamipide 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    중국 세관 번호:

    2933499090

    개요:

    2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Rebamipide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
R0085-5g
Rebamipide
90098-04-7 95.0%(LC&T)
5g
¥390.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
R0085-5G
Rebamipide
90098-04-7 >98.0%(HPLC)
5g
¥290.00 2024-04-15
Key Organics Ltd
VS-02924-0.5G
2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
90098-04-7 >90%
0.5g
£178.00 2025-02-09
Chemenu
CM255658-10g
2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
90098-04-7 98%
10g
$143 2021-08-04
SHENG KE LU SI SHENG WU JI SHU
sc-205835-1g
Rebamipide,
90098-04-7 ≥98%
1g
¥444.00 2023-09-05
Key Organics Ltd
AS-11000-1MG
Rebamipide
90098-04-7 >98%
1mg
£36.00 2025-02-09
LKT Labs
R1806-5 g
Rebamipide
90098-04-7 ≥98%
5g
$305.70 2023-07-10
BAI LING WEI Technology Co., Ltd.
268433-5MG
Rebamipide, 99%, inducer of endogenous prostaglandin and a oxygen-derived free radical scavenger
90098-04-7 99%
5MG
¥ 32 2022-04-26
eNovation Chemicals LLC
D320138-5g
2-(4-Chlorobenzamido)-3-[2(1H)-quinolinon-4-yl]propionic Acid
90098-04-7 98%
5g
$375 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1562-500 mg
Rebamipide
90098-04-7 99.90%
500MG
¥393.00 2022-04-26

Rebamipide 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  2.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Improvements on the preparation of rebamipide
Xu, Xiufeng; Yang, Yihong; Zhang, Heng; Guo, Jialin, Jingxi Huagong Zhongjianti, 2010, 40(1), 33-36

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C → 10 °C
1.2 Solvents: Acetone ;  0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide ,  Water
참조
Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation
Babu, Prashanth Kumar; Bodireddy, Mohan Reddy; Puttaraju, Reshma Choudlu; Vagare, Dnyaneshwar; Nimmakayala, Raghu; et al, Organic Process Research & Development, 2018, 22(7), 773-779

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C
1.2 10 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
The solid state of rebamipide: preparation, characterization, and dissolution
Jeon, Seong Hyeon; Sohn, Young Taek, Archives of Pharmacal Research, 2016, 39(4), 508-515

Rebamipide Raw materials

Rebamipide Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:90098-04-7)Rebamipide
sfd12679
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:90098-04-7)Rebamipide
A900081
순결:99%
재다:5g
가격 ($):203.0